molecular formula C12H11FN4O2 B2928289 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1207054-10-1

1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2928289
CAS RN: 1207054-10-1
M. Wt: 262.244
InChI Key: KIWZDPWXJGJTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea” is a complex organic molecule. It contains an allyl group (a carbon chain attached to a double bond), a fluorophenyl group (a phenyl ring with a fluorine atom), an oxadiazolyl group (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom), and a urea group (a functional group with the structure -NH-(C=O)-NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the arrangement of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of functional groups .

Scientific Research Applications

Antifungal Activity

A study by Mishra, Singh, and Wahab (2000) explored the fungitoxic action of compounds similar to 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea against fungi like A. niger and F. oxysporum. The research correlated the structural features of the tested compounds with their antifungal efficacy, highlighting their potential use in agricultural and food chemistry to protect crops and food products from fungal infections Mishra, Singh, & Wahab, 2000.

Catalysis in Organic Synthesis

Li, Song, and Widenhoefer (2011) reported the use of a gold(I)-catalyzed process to transform N-allylic,N'-aryl ureas into imidazolidin-2-ones, showcasing the role of such compounds in facilitating complex organic synthesis reactions. This research underscores the utility of these compounds in the development of new synthetic methodologies, potentially leading to the creation of novel pharmaceuticals and materials Li, Song, & Widenhoefer, 2011.

Apoptosis Induction and Potential Anticancer Agents

Zhang et al. (2005) identified a compound with a similar structure to 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea as a novel apoptosis inducer through caspase- and cell-based high-throughput screening assays. This compound demonstrated activity against several breast and colorectal cancer cell lines, suggesting its potential as an anticancer agent. The research also pinpointed the molecular target of the compound, offering insights into its mechanism of action and the possibility of developing targeted cancer therapies Zhang et al., 2005.

Safety And Hazards

Without specific information, it’s hard to say what the safety hazards of this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. These could include exploring its synthesis, studying its reactions, or investigating its potential uses .

properties

IUPAC Name

1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c1-2-7-14-11(18)15-12-17-16-10(19-12)8-3-5-9(13)6-4-8/h2-6H,1,7H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWZDPWXJGJTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.